2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride
Description
Chemical Identity and Classification
2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride is officially classified under the Chemical Abstracts Service registry number 1219979-94-8. The compound belongs to the broader chemical class of amino alcohols and is specifically categorized as a tertiary amine due to the presence of three alkyl groups attached to the central nitrogen atom. The molecular formula is documented as C₈H₂₀Cl₂N₂O with a corresponding molecular weight of 231.16 grams per mole. This compound exists as a dihydrochloride salt, indicating the presence of two hydrochloride groups that significantly influence its physical and chemical properties.
The structural classification places this compound within the pyrrolidine derivatives family, characterized by the five-membered saturated nitrogen-containing ring. The International Union of Pure and Applied Chemistry nomenclature identifies this compound through its systematic name, which describes the specific arrangement of functional groups and their connectivity within the molecular framework. The compound's classification as a research-grade material indicates its primary utilization in scientific investigations rather than commercial applications.
Historical Context in Chemical Research
The development of pyrrolidine-containing compounds has been a significant focus in organic chemistry research since the mid-20th century. The historical context of this compound emerges from the broader exploration of nitrogen-containing heterocycles and their derivatives. Pyrrolidine rings have been extensively studied due to their prevalence in natural products and their importance as building blocks in pharmaceutical chemistry. The specific structural motif present in this compound represents an evolution in synthetic methodology that allows for the precise placement of functional groups to achieve desired chemical properties.
Research into amino alcohol derivatives gained momentum during the 1970s and 1980s as chemists recognized their potential as chiral building blocks and intermediates in complex synthetic pathways. The incorporation of ethyl substituents on the pyrrolidine ring system reflects advances in selective alkylation techniques that enable chemists to modify heterocyclic compounds with greater precision. The development of dihydrochloride salt forms became particularly important as researchers sought to improve the stability and handling characteristics of sensitive organic compounds.
The synthetic approaches to compounds like this compound have evolved through improvements in nucleophilic substitution reactions and cyclization methodologies. These advances have enabled the preparation of structurally complex molecules with high purity and yield, making them accessible for research applications. The historical development of this compound class reflects the broader trends in organic synthesis toward greater selectivity and functional group tolerance.
Significance in Scientific Investigations
This compound plays a significant role in various scientific disciplines, particularly in medicinal chemistry and pharmacological research. The compound serves as a research tool for investigating biological pathways and understanding chemical reactions due to its unique structural features that allow for interactions with biological targets. Its significance extends beyond its immediate applications to encompass its role as a synthetic intermediate in the development of more complex molecular structures.
The compound's importance in scientific investigations stems from its potential applications in medicinal chemistry research, where pyrrolidine derivatives have shown promise in various therapeutic areas. Researchers utilize this compound to explore structure-activity relationships and to understand how specific molecular modifications influence biological activity. The presence of both amine and alcohol functional groups provides multiple sites for chemical modification, making it a versatile platform for drug discovery efforts.
In the field of materials science, compounds of this structural class contribute to the development of new materials with specific properties. The tertiary amine functionality can participate in coordination chemistry, while the alcohol group provides hydrogen bonding capabilities. These characteristics make the compound valuable for investigating new material properties and developing functional materials with tailored characteristics.
| Research Application | Significance | Functional Groups Involved |
|---|---|---|
| Medicinal Chemistry | Drug Discovery Platform | Pyrrolidine Ring, Tertiary Amine |
| Pharmacological Research | Biological Target Investigation | Amine, Alcohol |
| Materials Science | Functional Material Development | Tertiary Amine, Hydroxyl |
| Synthetic Chemistry | Intermediate for Complex Molecules | All Functional Groups |
Structure-Activity Relationship Overview
The structure-activity relationship profile of this compound is fundamentally influenced by its molecular architecture, which combines multiple pharmacologically relevant structural elements. The pyrrolidine ring system provides conformational rigidity while maintaining sufficient flexibility for molecular recognition processes. The position of the ethyl substituent on the pyrrolidine ring critically influences the compound's three-dimensional shape and its ability to interact with biological targets.
The tertiary amine functionality within the molecule serves as a key pharmacophore, capable of participating in ionic interactions and hydrogen bonding with biological receptors. The spatial arrangement of this amine group relative to the pyrrolidine ring creates a specific geometric environment that influences binding affinity and selectivity. Research has demonstrated that modifications to the alkyl substituents on nitrogen atoms can significantly alter biological activity profiles, highlighting the importance of precise structural control in compound design.
The alcohol functionality contributes to the compound's structure-activity relationship through its capacity for hydrogen bond formation and its influence on molecular polarity. The two-carbon chain linking the alcohol group to the amino functionality provides optimal spacing for simultaneous interactions with multiple binding sites on target proteins. Studies of related compounds have shown that modifications to this linker length can dramatically affect biological activity, emphasizing the critical nature of this structural element.
The dihydrochloride salt form influences the structure-activity relationship by affecting the compound's ionization state and solubility properties. The presence of the chloride counterions can influence the compound's ability to cross biological membranes and reach target sites. Additionally, the salt form affects the compound's stability in aqueous solutions, which is crucial for biological testing and potential therapeutic applications.
| Structural Element | Impact on Activity | Mechanism |
|---|---|---|
| Pyrrolidine Ring | Conformational Control | Rigidity and Flexibility Balance |
| Ethyl Substituent | Binding Selectivity | Steric Interactions |
| Tertiary Amine | Primary Pharmacophore | Ionic and Hydrogen Bonding |
| Alcohol Group | Secondary Interactions | Hydrogen Bonding |
| Two-Carbon Linker | Optimal Spacing | Simultaneous Multi-site Binding |
| Dihydrochloride Form | Bioavailability | Solubility and Membrane Permeation |
Properties
IUPAC Name |
2-[ethyl(pyrrolidin-3-yl)amino]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-2-10(5-6-11)8-3-4-9-7-8;;/h8-9,11H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTOVMGTQSWZOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride generally involves:
- Synthesis of the 3-pyrrolidinyl amine intermediate : This involves the formation of the pyrrolidine ring with an amino substituent at the 3-position.
- Introduction of the ethylamino substituent : Alkylation or reductive amination methods are employed to attach the ethyl group to the nitrogen atom.
- Attachment of the 1-ethanol moiety : This involves functionalization to introduce the hydroxyl group at the 1-position adjacent to the amino group.
- Formation of the dihydrochloride salt : The free base is converted into its dihydrochloride salt by reaction with hydrochloric acid to improve stability and crystallinity.
Preparation of 3-Pyrrolidinyl Amines
The pyrrolidinyl amine core can be synthesized via reduction of cyclic lactams or by ring closure of amino acid derivatives. For example:
- Reduction of 3-aminopiperidin-2-one derivatives with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at controlled temperatures (around 25–35°C), followed by heating to 55–65°C, yields the corresponding aminopiperidine hydrochloride salts after acidification and filtration.
- Similar methods can be adapted for pyrrolidinyl systems by using 3-aminopyrrolidin-2-one precursors.
Introduction of the Ethylamino Group
Ethyl substitution on the amino nitrogen can be achieved by:
- Reductive amination : Reacting the 3-pyrrolidinyl amine with acetaldehyde or ethyl-containing aldehydes, followed by reduction (e.g., with sodium cyanoborohydride).
- Alkylation : Direct alkylation of the secondary amine with ethyl halides under controlled conditions.
These steps require careful control to avoid over-alkylation and to maintain the integrity of the pyrrolidine ring.
Attachment of the 1-Ethanol Moiety
The 1-ethanol group adjacent to the amino function is typically introduced by:
- Epoxide ring opening : Using ethylene oxide or derivatives to open the ring at the nitrogen site.
- Nucleophilic substitution : Reaction of the amino group with haloethanol derivatives.
This step is crucial for obtaining the hydroxyethyl functionality characteristic of the target compound.
Formation of the Dihydrochloride Salt
The free base amine is converted into the dihydrochloride salt by:
- Treatment with concentrated hydrochloric acid in solvents like methanol or ethanol.
- The salt formation is often performed at low temperatures (0–20°C) to control crystallization.
- The dihydrochloride salt is isolated by filtration and washing, yielding a stable, crystalline product.
Representative Reaction Conditions and Parameters
Purification and Characterization
- Isolation : The dihydrochloride salt is typically isolated by filtration after crystallization.
- Washing : Solvents such as methyl tert-butyl ether or ethyl acetate are used to wash the crystals.
- Drying : The product is dried under reduced pressure.
- Purity : High-performance liquid chromatography (HPLC) is used to confirm purity, often exceeding 98–99%.
Comparative Data Table of Related Preparations
Research Findings and Notes
- The reduction of cyclic lactams with LiAlH4 is a well-established method to access aminopiperidine and aminopyrrolidine cores with high yields and purity.
- Alkylation and hydroxyethylation steps require optimization to prevent side reactions and maintain stereochemical integrity.
- Salt formation with hydrochloric acid improves the compound's stability and facilitates purification.
- Reaction temperatures and times are critical to optimize yield and purity.
- Use of methanol and tetrahydrofuran as solvents is common, with temperature control during addition and reaction phases.
- The dihydrochloride salt form is preferred for pharmaceutical applications due to enhanced solubility and stability.
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The ethanol group can be substituted with other functional groups, such as halides or nitriles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Structure and Characteristics
- Molecular Weight : 231.16 g/mol
- CAS Number : 1219979-94-8
Reactivity
The compound can undergo various chemical reactions:
- Oxidation : Producing ketones or aldehydes.
- Reduction : Yielding amines or alcohols.
- Substitution : The ethanol group can be replaced with other functional groups.
Chemistry
2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride serves as a reagent in organic synthesis and as a building block for developing new compounds. Its ability to participate in substitution and oxidation reactions makes it valuable for creating complex molecular architectures.
Biology
Research has focused on this compound's interactions with biological systems:
- Enzyme Interactions : Studies indicate that it may modulate the activity of specific enzymes, potentially influencing metabolic pathways.
- Receptor Binding : The compound has been investigated for its effects on nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission.
Medicine
The potential therapeutic applications of this compound are significant:
- Drug Development : It is being explored as a candidate for new drug formulations due to its biological activity.
- Cancer Treatment : In vitro studies demonstrate that analogs of this compound can inhibit the growth of cancer cell lines by modulating nAChR activity, suggesting its utility in oncology.
- Pain Management : Its interaction with α9*-nAChRs indicates potential analgesic properties, particularly for conditions unresponsive to conventional pain relief methods.
Industrial Applications
In industry, this compound is utilized as an intermediate in synthesizing various chemical products, enhancing the efficiency of production processes.
Cancer Treatment
Recent studies have shown that derivatives of this compound exhibit significant anti-cancer properties. For example:
- In vitro experiments demonstrated inhibition of proliferation in multiple cancer cell lines through nAChR modulation.
Pain Management
Research into the analgesic properties of this compound has yielded promising results:
- Animal models indicate that it may effectively reduce pain perception by interacting with specific nAChRs involved in pain pathways.
Mechanism of Action
The mechanism of action of 2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Salt Form Comparison: Dihydrochloride vs. Hydrochloride
The dihydrochloride salt distinguishes itself from hydrochloride salts by incorporating two HCl molecules per base molecule instead of one. This difference significantly impacts physicochemical properties:
Key Insight : Dihydrochloride salts generally exhibit superior solubility and stability compared to hydrochloride salts, making them preferable in drug formulations requiring rapid dissolution or long-term storage .
Structural Analogs: Ethanolamine Derivatives
The compound shares structural similarities with other ethanolamine derivatives, such as 2-ethylhexylamine and ethanolamine hydrochloride. Key differences include:
- 2-Ethylhexylamine : A primary amine with a branched alkyl chain, used in detergents and rubber chemicals. Unlike the target compound, it lacks the pyrrolidine ring and dihydrochloride salt, resulting in higher volatility and corrosivity .
- Ethanolamine Hydrochloride: A simpler derivative with a single HCl molecule. Its lower molecular weight and absence of a pyrrolidine group limit its utility in complex syntheses compared to the dihydrochloride form.
Biological Activity
Overview
2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride (CAS No. 1219979-94-8) is a chemical compound with significant potential in biological research and medicinal applications. Its structure features an ethanol group and a pyrrolidine ring, which contribute to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, interactions with enzymes and receptors, and potential therapeutic applications.
- Molecular Formula : C8H18Cl2N2O
- Molecular Weight : 231.16 g/mol
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound can function as either an inhibitor or an activator, depending on the biological context.
Key Mechanisms:
- Enzyme Interaction : The compound may bind to active sites on enzymes, altering their activity and influencing various biochemical pathways.
- Receptor Modulation : It has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are involved in neurotransmission and have implications in pain management and cancer therapy .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of pyridine compounds have been noted for their effective antimicrobial actions with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL against Bacillus subtilis and Escherichia coli .
- Antiviral Properties : Studies suggest potential antiviral activities, particularly in inhibiting viral replication pathways. The structural similarities with other pyrrolidine derivatives indicate that it may also exhibit antiviral effects .
Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.
Case Studies
- Cancer Treatment : In vitro studies have shown that analogs of this compound can inhibit the growth of cancer cell lines by modulating nAChR activity, demonstrating its potential as a therapeutic agent in oncology.
- Pain Management : The interaction with α9*-nAChRs suggests that this compound may be explored for its analgesic properties, particularly in conditions where traditional pain management strategies are inadequate .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting pyrrolidine derivatives with chloroethanol precursors under anhydrous conditions (to avoid hydrolysis) using catalysts like triethylamine. Reducing agents such as sodium borohydride (NaBH₄) in ethanol at 0–5°C may improve selectivity for secondary amine formation .
- Critical Parameters : pH control (<7 to prevent side reactions) and temperature moderation (20–25°C) are essential to minimize byproducts like oxidized impurities .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- NMR : Use - and -NMR to confirm the ethyl-pyrrolidine linkage and dihydrochloride salt formation (e.g., shifts at δ 2.5–3.5 ppm for pyrrolidine protons) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., m/z 273.24 for [M+H]) .
- X-ray Crystallography : For absolute configuration determination, as demonstrated in structurally analogous pyrrolidine derivatives .
Q. What stability considerations are critical for storing and handling this compound?
- Stability Profile : The dihydrochloride salt is hygroscopic; store under inert gas (N₂/Ar) at 2–8°C in amber glass vials. Degradation products (e.g., free amine or oxidized ethanolamine) can form under prolonged exposure to light or humidity .
- Monitoring : Periodic HPLC-UV analysis (C18 column, 0.1% TFA in mobile phase) to track impurity levels .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in receptor-binding assays may arise from salt dissociation variability. Standardize buffer systems (e.g., PBS at pH 7.4 with 0.1% BSA) to ensure consistent protonation of the pyrrolidine nitrogen. Cross-validate using SPR (surface plasmon resonance) and radioligand binding assays .
- Statistical Approach : Apply multivariate analysis (e.g., PCA) to isolate confounding variables like solvent polarity or cell-line specificity .
Q. What mechanistic insights exist for its interaction with biological targets (e.g., GPCRs)?
- Theoretical Framework : Molecular docking studies suggest the ethyl-pyrrolidine moiety binds to hydrophobic pockets in GPCRs (e.g., α₂-adrenergic receptors), while the ethanolamine group forms hydrogen bonds with conserved aspartate residues. MD simulations (≥100 ns) can validate binding stability .
- Experimental Validation : Use site-directed mutagenesis on key receptor residues (e.g., D113 in TM3) to confirm critical interactions .
Q. How can reaction efficiency be optimized for large-scale synthesis without compromising enantiomeric purity?
- Process Engineering :
- Catalysis : Transition from batch to flow chemistry with immobilized Pd/C catalysts to enhance turnover and reduce racemization .
- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track intermediate formation in real time .
Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?
- Hyphenated Techniques :
- LC-HRMS : Identify low-abundance impurities (e.g., chlorinated byproducts) with ppm-level sensitivity .
- NMR Cryoprobes : Enhance signal-to-noise ratios for detecting <0.1% degradation products .
Q. How can researchers design toxicity studies to assess its safety profile in preclinical models?
- Protocol Design :
- Acute Toxicity : OECD Guideline 423, using zebrafish embryos for rapid LD₅₀ estimation (72-hour exposure) .
- Genotoxicity : Ames test (TA98 strain) with metabolic activation (S9 fraction) to evaluate mutagenic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
